
Methyl2-(3-bromo-5-ethynylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an ethynyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromo-5-ethynylphenoxy)acetate typically involves the following steps:
Bromination: The starting material, phenoxyacetic acid, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Ethynylation: The brominated intermediate is then subjected to ethynylation, where an ethynyl group is introduced at the 5-position of the phenyl ring.
Esterification: Finally, the ethynylated intermediate is esterified with methanol to form methyl 2-(3-bromo-5-ethynylphenoxy)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetates, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated and ethynylated phenoxyacetates on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl 2-(3-bromo-5-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in studying biochemical processes.
相似化合物的比较
Similar Compounds
Methyl 2-bromoacetate: A simpler analog without the ethynyl group.
Phenoxyacetic acid: The parent compound without bromine and ethynyl substitutions.
Ethynylphenoxyacetic acid: A related compound with only the ethynyl group substitution.
Uniqueness
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is unique due to the presence of both bromine and ethynyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H9BrO3 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
methyl 2-(3-bromo-5-ethynylphenoxy)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-3-8-4-9(12)6-10(5-8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |
InChI 键 |
MNVJIAWXWBWDQO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=CC(=CC(=C1)C#C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


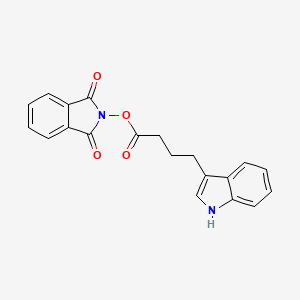
![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
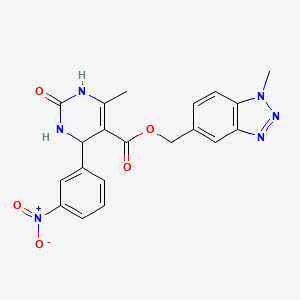
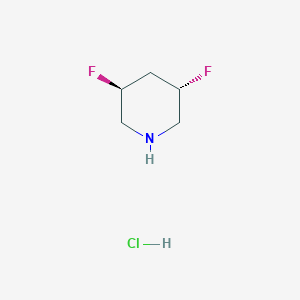
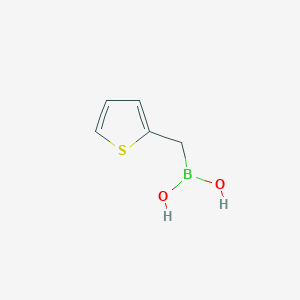
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
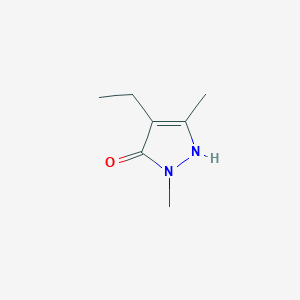


![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)

![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)
